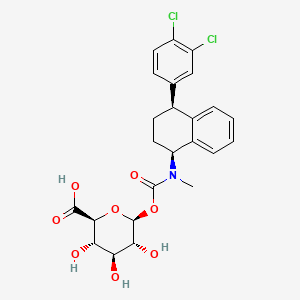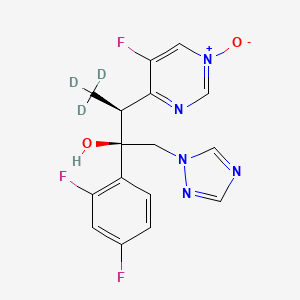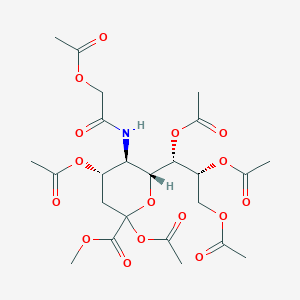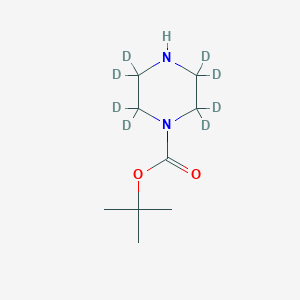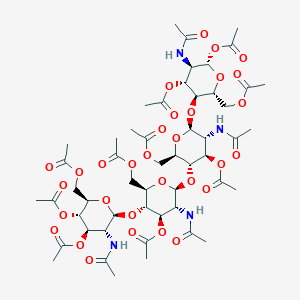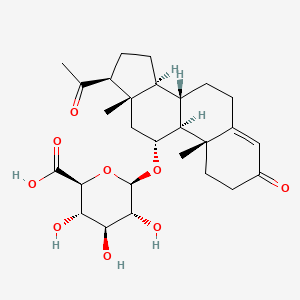
SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY ACETATE SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY ACETATE SALT is a synthetic peptide composed of eight amino acids: sarcosine, arginine, valine, tyrosine, isoleucine, histidine, proline, and glycine. This compound is often used in biochemical and pharmaceutical research due to its unique properties and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY ACETATE SALT typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY ACETATE SALT can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Dityrosine, oxidized histidine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY ACETATE SALT has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY ACETATE SALT depends on its specific application. Generally, it interacts with molecular targets such as receptors, enzymes, or other proteins, modulating their activity and influencing cellular processes. The exact pathways involved can vary, but common mechanisms include binding to receptor sites, inhibiting enzyme activity, or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY: The non-acetate form of the peptide.
SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY METHYL ESTER: A methyl ester derivative with different solubility and stability properties.
SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY AMIDE: An amide derivative with altered biological activity.
Uniqueness
SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY ACETATE SALT is unique due to its specific sequence and the presence of the acetate salt, which can influence its solubility, stability, and biological activity. This makes it particularly useful in certain research and therapeutic applications where these properties are advantageous.
Propriétés
Numéro CAS |
100900-29-6 |
|---|---|
Formule moléculaire |
C44H69N13O12 |
Poids moléculaire |
972.1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


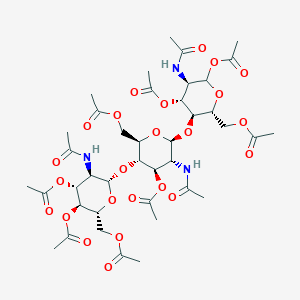
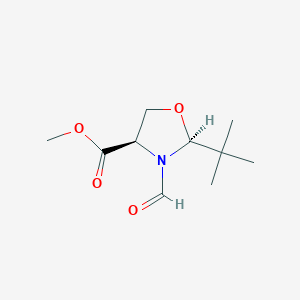
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
